![molecular formula C26H27Cl2FN6O3 B612282 Ensartinib CAS No. 1370651-20-9](/img/structure/B612282.png)
Ensartinib
Übersicht
Beschreibung
Ensartinib, also known as X-396, is an investigational drug that is primarily being studied for the treatment of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) alterations . It is a small molecule that inhibits ALK and most of its alterations (fusions, mutants). It also shows potent inhibitory activity against EphA2 .
Molecular Structure Analysis
Ensartinib has a complex molecular structure with the chemical formula C26H27Cl2FN6O3 . It contains a dichloro-fluorophenyl ring and cyclic tertiary amine rings (piperazine) .
Chemical Reactions Analysis
Ensartinib undergoes metabolic reactions in the body. It has been shown to inhibit several ATP-binding cassette (ABC) drug efflux transporters and cytochrome P450 drug metabolizing enzymes . It has the potential to perpetrate clinically relevant drug-drug interactions .
Physical And Chemical Properties Analysis
Ensartinib is a small molecule with an average weight of 561.44 . It is orally bioavailable . More specific physical and chemical properties such as solubility, stability, and melting point are not detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Ensartinib is a promising tyrosine kinase inhibitor currently undergoing advanced clinical evaluation for the treatment of non-small cell lung cancer . It has shown superior systemic and intracranial efficacy compared with crizotinib, another drug used in the treatment of NSCLC .
Overcoming Pharmacokinetic Resistance
Ensartinib effectively modulates pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and CYP3A4 biotransformation enzyme . This means it can enhance the effectiveness of other drugs by preventing their removal from the body.
Treatment of ALK-Positive NSCLC
Ensartinib has been found to be effective in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) . It has demonstrated robust and durable responses in ALK-positive NSCLC patients, both systemically and in the brain .
Overcoming Crizotinib Resistance
Ensartinib has shown promising anti-tumor activity in patients with crizotinib-refractory, advanced ALK-positive NSCLC . This means it can be used in patients who have developed resistance to crizotinib.
Treatment of Brain Metastases
Ensartinib has shown efficacy in treating brain metastases in patients with ALK-positive NSCLC . This is significant as brain metastases are a common complication in these patients.
Potential First-Line Treatment Option
Due to its superior efficacy and overall favorable safety profile, Ensartinib represents a new first-line treatment option for patients with ALK-positive NSCLC .
Wirkmechanismus
Zukünftige Richtungen
Ensartinib has shown promising results in clinical trials, particularly for patients with ALK-positive NSCLC . It has superior systemic and intracranial efficacy compared to crizotinib, another ALK inhibitor . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations, as well as exploring its potential use in other types of cancers .
Eigenschaften
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMPHUVMRFTFV-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1370651-20-9 | |
Record name | Ensartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENSARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.